(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Description
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Properties
IUPAC Name |
[1-(oxan-2-ylmethyl)triazol-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c10-5-8-6-13(12-11-8)7-9-3-1-2-4-14-9;;/h6,9H,1-5,7,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYWFCXUXNGHHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(N=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is a novel derivative featuring a triazole moiety, which has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
This compound contains a triazole ring, known for its diverse biological activities, particularly in medicinal chemistry. The tetrahydro-2H-pyran moiety enhances the compound's lipophilicity, potentially improving its bioavailability.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial and fungal strains. For instance, triazole derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans .
Antitumor Activity
Triazole-containing compounds have been explored for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways. Specifically, compounds with a triazole ring have been linked to the inhibition of tumor growth in several cancer models . The structure-activity relationship (SAR) analysis indicates that modifications on the triazole ring can enhance cytotoxicity against specific cancer cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole A | MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| Triazole B | A549 (Lung Cancer) | 3.5 | Inhibition of cell proliferation |
| Triazole C | HeLa (Cervical Cancer) | 4.2 | Cell cycle arrest |
Antiviral Activity
There is emerging evidence that triazole derivatives may possess antiviral properties. For example, some studies have indicated that these compounds can inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral entry and replication . The specific antiviral mechanisms remain an area of active research.
Case Study 1: Antitumor Efficacy
A study conducted on a series of triazole derivatives revealed that one particular compound exhibited significant cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, a related triazole derivative was tested against clinical isolates of Escherichia coli. The results showed a minimum inhibitory concentration (MIC) that was lower than that of standard antibiotics, suggesting potential as an alternative treatment option .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds featuring triazole rings exhibit significant antimicrobial properties. Studies have shown that (1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride has demonstrated effectiveness against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer effects. A notable case study involved the evaluation of its cytotoxicity against several cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapeutics.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, this compound was tested against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating superior efficacy.
Case Study 2: Cancer Cell Line Testing
A series of assays were conducted on human breast cancer cell lines (MCF7). The compound was administered at varying concentrations over 48 hours. Results showed a dose-dependent decrease in cell viability with an IC50 value calculated at 15 µM, suggesting potent anticancer activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
